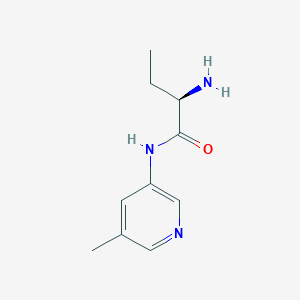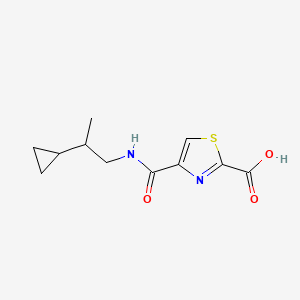![molecular formula C13H19N3O2S B6632504 3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide](/img/structure/B6632504.png)
3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide, also known as AMMB, is a synthetic compound that has gained significant attention in scientific research due to its potential application in various fields. AMMB is a small molecule that belongs to the group of benzamide derivatives and has a molecular formula of C16H22N4O2S.
作用机制
The exact mechanism of action of 3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects
3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide has been reported to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide has also been reported to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. Additionally, 3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide has been shown to have anti-microbial activity against various bacteria and fungi.
实验室实验的优点和局限性
3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for studying the mechanism of action in vitro. 3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide is also stable under normal laboratory conditions, making it easy to handle and store. However, one of the limitations of using 3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide in lab experiments is its low solubility in water, which can make it challenging to administer in vivo.
未来方向
There are several future directions for the study of 3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide. One potential area of research is the development of 3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide as a therapeutic agent for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Another area of research is the development of 3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide as a diagnostic tool for the detection of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide and its potential use in combination with other drugs for the treatment of various diseases.
Conclusion
In conclusion, 3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide is a synthetic compound that has gained significant attention in scientific research due to its potential application in various fields. 3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide has been studied extensively for its anti-inflammatory, anti-cancer, and anti-microbial properties. Its mechanism of action is not fully understood, but it has been reported to inhibit the activity of various enzymes involved in the inflammatory response and induce apoptosis in cancer cells. 3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide has several advantages for lab experiments, but its low solubility in water can make it challenging to administer in vivo. There are several future directions for the study of 3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide, including the development of 3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide as a therapeutic agent and a diagnostic tool for the detection of various diseases.
合成方法
The synthesis of 3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide involves the reaction of 3-nitrobenzoic acid with thionyl chloride to form 3-nitrobenzoyl chloride. The resulting product is then reacted with N-methyl-2-mercaptoethylamine to form 3-(2-amino-4-methylsulfanylbutanoyl)amino)-N-methylbenzamide. The final product, 3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide, is obtained by the reduction of the nitro group to an amino group using hydrogen gas and palladium on carbon as a catalyst.
科学研究应用
3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide has been studied extensively in the field of medicinal chemistry due to its potential application as a therapeutic agent. It has been reported to have anti-inflammatory, anti-cancer, and anti-microbial properties. 3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide has also been studied for its potential use as a diagnostic tool in the detection of various diseases.
属性
IUPAC Name |
3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-15-12(17)9-4-3-5-10(8-9)16-13(18)11(14)6-7-19-2/h3-5,8,11H,6-7,14H2,1-2H3,(H,15,17)(H,16,18)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQFJQDHCXBLRC-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)C(CCSC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)[C@@H](CCSC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Hydroxy-2-methyl-3-[(2-methyl-1,3-thiazole-5-carbonyl)amino]propanoic acid](/img/structure/B6632422.png)

![(2R)-N-[[1-(hydroxymethyl)cyclopentyl]methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B6632446.png)
![2-amino-4-bromo-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B6632452.png)
![6-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyridin-2-amine](/img/structure/B6632458.png)


![(2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]pyrrolidine-2-carboxamide](/img/structure/B6632487.png)
![(2R)-2-[(2-cyclopent-2-en-1-ylacetyl)amino]-3-phenylpropanoic acid](/img/structure/B6632495.png)



![N-ethyl-N-methyl-2-[(4-methyl-3-oxopyrazin-2-yl)amino]acetamide](/img/structure/B6632523.png)
![2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide](/img/structure/B6632533.png)